Cas no 664366-15-8 (2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylacetic acid)

2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- [3-(4-Chloro-phenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-acetic acid
- 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
- 2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
- 7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 3-(4-chlorophenyl)-5-methyl-7-oxo-
- 2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylacetic acid
-
- MDL: MFCD03661484
- インチ: 1S/C20H13ClO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23)
- InChIKey: INLNWRRUOASIJX-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC3OC=C(C4=CC=C(Cl)C=C4)C=3C=C2C(C)=C1CC(O)=O
2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303276-5.0g |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid |
664366-15-8 | 5.0g |
$1863.0 | 2023-02-26 | ||
Enamine | EN300-303276-10g |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid |
664366-15-8 | 10g |
$2976.0 | 2023-09-06 | ||
OTAVAchemicals | 1157463-250MG |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid |
664366-15-8 | 95% | 250MG |
$200 | 2023-07-04 | |
OTAVAchemicals | 1157463-500MG |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid |
664366-15-8 | 95% | 500MG |
$250 | 2023-07-04 | |
Enamine | EN300-303276-0.05g |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid |
664366-15-8 | 0.05g |
$173.0 | 2023-09-06 | ||
Enamine | EN300-303276-0.5g |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid |
664366-15-8 | 0.5g |
$581.0 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350533-50mg |
2-(3-(4-Chlorophenyl)-5-methyl-7-oxo-7h-furo[3,2-g]chromen-6-yl)acetic acid |
664366-15-8 | 98% | 50mg |
¥3732.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350533-1g |
2-(3-(4-Chlorophenyl)-5-methyl-7-oxo-7h-furo[3,2-g]chromen-6-yl)acetic acid |
664366-15-8 | 98% | 1g |
¥17409.00 | 2024-05-04 | |
A2B Chem LLC | AW00518-500mg |
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-chlorophenyl)-5-methyl-7-oxo- |
664366-15-8 | 95% | 500mg |
$478.00 | 2024-04-19 | |
Enamine | EN300-303276-5g |
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid |
664366-15-8 | 5g |
$1863.0 | 2023-09-06 |
2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylacetic acid 関連文献
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylacetic acidに関する追加情報
Comprehensive Overview of 2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid (CAS No. 664366-15-8)
2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid (CAS No. 664366-15-8) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the class of furochromenone derivatives, which are known for their diverse biological activities. Researchers are increasingly interested in this molecule due to its unique structural features and potential therapeutic applications.
The molecular structure of 2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid combines a furochromenone core with an acetic acid side chain, making it particularly interesting for drug discovery. The presence of the 4-chlorophenyl group enhances its lipophilicity, which can influence its pharmacokinetic properties. Current studies suggest this compound may have applications in developing treatments for inflammatory conditions and metabolic disorders, aligning with today's focus on precision medicine and targeted therapies.
In the context of green chemistry trends, researchers are exploring more sustainable synthetic routes for furochromenone derivatives like CAS 664366-15-8. The pharmaceutical industry is particularly interested in optimizing the synthesis of such compounds to reduce environmental impact while maintaining yield and purity. This aligns with the growing demand for eco-friendly pharmaceutical intermediates in drug development pipelines.
The physicochemical properties of 2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid make it suitable for various formulation approaches. Its moderate solubility profile allows for both oral and topical administration routes, which is valuable in today's drug delivery system research. Scientists are investigating its potential as a multi-target therapeutic agent, especially in complex diseases where single-target drugs show limitations.
Analytical characterization of CAS 664366-15-8 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. These methods are crucial for quality control in pharmaceutical applications, ensuring batch-to-batch consistency. The compound's distinct spectral signatures facilitate its identification in complex matrices, which is important for bioavailability studies and metabolic profiling.
Recent patent literature reveals growing intellectual property activity around furochromenone-based compounds, including derivatives similar to 2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid. This reflects the commercial potential of these molecules in addressing unmet medical needs, particularly in chronic inflammatory conditions and age-related diseases that dominate current healthcare challenges.
From a regulatory perspective, CAS 664366-15-8 requires careful handling as a research chemical, though it doesn't fall under controlled substance categories. Laboratories working with this compound must adhere to standard chemical safety protocols while exploring its potential applications. The compound's stability profile suggests good shelf life under proper storage conditions, an important consideration for pharmaceutical development.
The global market for specialized pharmaceutical intermediates like 2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid is expanding, driven by increased R&D investment in novel therapeutic agents. Custom synthesis providers are seeing growing demand for such compounds from both academic institutions and pharmaceutical companies engaged in drug discovery programs.
Future research directions for CAS 664366-15-8 may include structure-activity relationship studies to optimize its biological effects, formulation development to enhance delivery, and mechanistic studies to elucidate its molecular targets. These investigations align with current trends in personalized medicine and the search for novel small molecule therapeutics with improved safety profiles.
For researchers seeking high-purity 2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylacetic acid, several specialty chemical suppliers offer this compound with comprehensive analytical documentation. The availability of this material supports ongoing studies in medicinal chemistry and pharmacological screening, contributing to the advancement of innovative drug candidates in the pharmaceutical pipeline.
664366-15-8 (2-3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylacetic acid) Related Products
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)
- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)
- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)
- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)
- 1353995-68-2((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide)
- 2229206-38-4(4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)
- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)
- 31252-58-1(1-Piperidinecarboxamide,4-(phenylmethyl)-)




